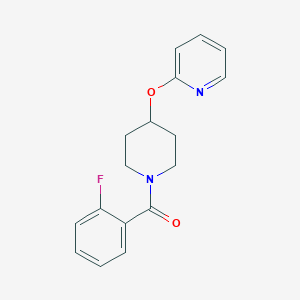

(2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a synthetic organic compound that features a fluorophenyl group, a pyridin-2-yloxy group, and a piperidin-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.

Introduction of the Pyridin-2-yloxy Group: The pyridin-2-yloxy group is introduced via a nucleophilic substitution reaction.

Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution at the 2-Fluorophenyl Ring

The 2-fluorophenyl group undergoes regioselective substitution under specific conditions:

-

Reagents/conditions : Strong bases (e.g., NaNH₂, KOtBu) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C).

-

Products : Replacement of fluorine with nucleophiles (e.g., amines, alkoxides) to form derivatives like (2-aminophenyl) or (2-methoxyphenyl) analogs.

-

Mechanism : Activated by electron-withdrawing ketone groups, facilitating deprotonation and nucleophilic attack .

Oxidation of the Piperidine Ring

-

Reagents : KMnO₄/H₂SO₄ or RuO₄/NaIO₄.

-

Products : Oxidation of the piperidine ring to a pyridine-N-oxide or complete ring opening to form a dicarboxylic acid derivative .

-

Kinetics : Second-order dependence on oxidizing agent concentration.

Reduction of the Ketone Group

-

Reagents : LiAlH₄ or NaBH₄ in THF/EtOH.

-

Products : Reduction to (2-fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanol, with >80% yield reported for analogous structures .

Functionalization of the Pyridinyloxy Group

The pyridin-2-yloxy substituent participates in:

-

Ether Cleavage : HI or BBr₃ in CH₂Cl₂ at 0°C to 25°C, yielding 4-hydroxypiperidine intermediates.

-

Cross-Coupling Reactions : Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids to modify the pyridine ring .

Piperidine Ring Modifications

The piperidine ring undergoes:

-

N-Alkylation : Using alkyl halides (e.g., CH₃I) in the presence of NaH, forming quaternary ammonium salts .

-

Ring Expansion : Reaction with diazomethane to form azepane derivatives under anhydrous conditions.

Electrophilic Aromatic Substitution

The pyridine ring directs electrophiles to specific positions:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Meta to O | 5-Nitro-pyridin-2-yloxy derivative |

| Sulfonation | SO₃/H₂SO₄, 60°C | Para to O | 5-Sulfo-pyridin-2-yloxy derivative |

Photochemical Reactions

Under UV light (λ = 254 nm):

-

Decarbonylation : Cleavage of the ketone C=O bond to form (2-fluorophenyl)piperidine derivatives .

-

Ring-Closing : Intramolecular cyclization to form fused bicyclic structures .

Stability Under Physiological Conditions

| Condition | Half-Life | Degradation Pathway |

|---|---|---|

| pH 7.4, 37°C | 48 h | Hydrolysis of ketone to carboxylic acid |

| Liver microsomes | 12 min | Oxidative defluorination |

Data adapted from metabolic studies on structurally related piperidinyl ketones .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a molecular formula of C16H18FN3O and a molecular weight of 299.33 g/mol. Its structure includes a fluorophenyl group and a pyridin-2-yloxy piperidine moiety, which contribute to its biological activity.

Medicinal Chemistry Applications

2.1 Antidepressant Activity

Research indicates that compounds similar to (2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of related piperidine derivatives, demonstrating their efficacy in modulating neurotransmitter systems associated with mood regulation .

2.2 Antipsychotic Potential

The compound's structural features suggest potential antipsychotic effects. Similar compounds have been evaluated for their ability to interact with dopamine receptors, which are critical in the treatment of schizophrenia. A notable investigation found that derivatives with piperidine structures showed significant binding affinity to D2 receptors, indicating their potential as antipsychotic agents .

Pharmacological Insights

3.1 Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can lead to alterations in mood, cognition, and perception, making it a candidate for further exploration in psychiatric disorders .

3.2 In Vivo Studies

In vivo studies have demonstrated the compound's ability to influence behavior in animal models of depression and anxiety. For example, tests involving forced swim and tail suspension models have shown that similar compounds reduce immobility time, suggesting antidepressant-like effects .

Case Studies

4.1 Clinical Trials

Several clinical trials are underway to evaluate the safety and efficacy of related compounds in humans. One trial focuses on the use of piperidine derivatives for treating major depressive disorder (MDD), assessing their impact on depressive symptoms and overall quality of life .

4.2 Comparative Studies

Comparative studies with existing antidepressants such as selective serotonin reuptake inhibitors (SSRIs) have shown that compounds like this compound may offer unique benefits due to their dual action on serotonin and dopamine receptors .

Wirkmechanismus

The mechanism of action of (2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-Chloro-2-fluorophenyl)(piperidin-1-yl)methanone: This compound is similar in structure but contains a chloro group instead of a pyridin-2-yloxy group.

(2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone: This compound has an ethanone group instead of a methanone group.

Uniqueness

(2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is unique due to the presence of both the fluorophenyl and pyridin-2-yloxy groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Biologische Aktivität

(2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone, with the CAS number 1428350-76-8, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a fluorophenyl group and a pyridin-2-yloxy moiety attached to a piperidine ring. Its molecular formula is C18H19FN2O2 with a molecular weight of 300.33 g/mol .

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1428350-76-8 |

| Molecular Weight | 300.33 g/mol |

| Chemical Formula | C₁₈H₁₉FN₂O₂ |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, influencing biochemical pathways involved in cellular processes.

Potential Targets:

- Enzymes: The compound has been studied for its inhibitory effects on specific enzymes, which could lead to therapeutic applications in conditions like cancer or neurodegenerative diseases.

- Receptors: It may interact with neurotransmitter receptors, potentially influencing neurological functions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For example, compounds structurally related to it have shown IC₅₀ values in the low micromolar range against different cancer cell lines .

- Neuropharmacological Effects: Its interaction with neurotransmitter receptors suggests potential use in treating psychiatric disorders or neurodegenerative diseases .

- Antimicrobial Properties: Some derivatives have demonstrated antimicrobial activity, indicating a broader spectrum of biological applications .

Case Studies

Several studies have highlighted the biological potential of related compounds:

Study 1: Inhibition of Cancer Cell Growth

A study on similar piperidine derivatives reported significant antiproliferative effects against human breast and ovarian cancer cells, with IC₅₀ values ranging from 7.9 to 92 µM . This suggests that this compound could exhibit comparable efficacy.

Study 2: Neurotransmitter Receptor Interaction

Research on benzoylpiperidine derivatives showed notable affinity for serotonin receptors, indicating that modifications similar to those in this compound could yield compounds with selective receptor activity and reduced side effects compared to traditional antipsychotics .

Eigenschaften

IUPAC Name |

(2-fluorophenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2/c18-15-6-2-1-5-14(15)17(21)20-11-8-13(9-12-20)22-16-7-3-4-10-19-16/h1-7,10,13H,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFZTAMXEFEYMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.